6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by the fusion of an imidazole ring with a pyridine moiety. This compound has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and as a building block for complex organic synthesis.
The compound is classified under heterocyclic compounds, specifically within the imidazo[4,5-c]pyridine family. It is identified by the chemical formula and has a CAS registry number of 7205-45-0. The compound can be sourced from chemical suppliers and is often utilized in laboratory settings for various synthetic applications.
The synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine can be achieved through multiple methods:
In industrial settings, large-scale batch reactors are often used to control reaction conditions meticulously, thereby optimizing yield and purity. The incorporation of catalysts and automated systems ensures consistent production quality.
6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine participates in various chemical reactions:
The major products formed from these reactions include various substituted derivatives of imidazopyridines and N-oxides that have further applications in medicinal chemistry.
The mechanism of action for 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it acts as an inhibitor of S-adenosyl-L-homocysteine synthesis and a histone methyltransferase EZH2 inhibitor, both of which are significant in cancer therapy .
Relevant data includes:
6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine has diverse applications in scientific research:
The imidazo[4,5-c]pyridine scaffold—exemplified by 6-chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 7205-45-0, MF C₇H₆ClN₃
, MW 167.60 g/mol)—shares a striking bioisosteric relationship with purine nucleobases [8]. This non-obvious molecular mimicry arises from its bicyclic architecture, which positions nitrogen atoms at sites topologically equivalent to N1, N3, and N9 of purines. The chlorine at the 6-position and methyl group at N3 introduce electronic and steric perturbations that enhance target selectivity while retaining core recognition properties [1] [6]. Such targeted modifications enable preferential engagement with ATP-binding pockets of kinases, GPCRs, and epigenetic regulators, as validated by clinical candidates like bamaluzole (GABAₐ agonist) and 3-deazaneplanocin A (EZH2 inhibitor) [8]. Quantum mechanical analyses reveal that the dipole moment (≈4.2 D) and π-electron distribution of chlorinated imidazopyridines further optimize them for stacking interactions within hydrophobic enzyme clefts, explaining their privileged status in drug discovery [8].
The medicinal exploration of imidazo[4,5-c]pyridines accelerated in the 1990s following Merck’s discovery of bamaluzole’s anticonvulsant properties [8]. This compound established the scaffold’s capacity for CNS permeability and allosteric modulation of ion channels. Subsequent innovations exploited the C6 position as a versatile handle for diversification: introduction of chloro substituents enhanced metabolic stability and enabled Suzuki cross-coupling reactions for fragment-based drug design [1] [9]. By the 2000s, derivatives demonstrated unprecedented polypharmacology—spanning proton pump inhibition (tenatoprazole), antiviral activity (against Ebola via DZNep), and kinase modulation (JAK1, c-MET) [8]. The synthesis of 6-chloro-3-methyl-3H-imidazo[4,5-c]pyridine emerged as a critical intermediate during this era, offering a balance of reactivity (C6 chlorine) and proteolytic stability (N3 methylation) absent in earlier analogs [1] [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7